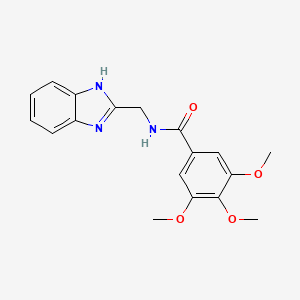![molecular formula C22H23N5O2 B11697664 N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide](/img/structure/B11697664.png)
N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrido[1,2-A]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide typically involves multiple steps:
Formation of the Pyrido[1,2-A]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-A]pyrimidine core.
Introduction of the 4-Methylpiperidin-1-YL Group: This is achieved through nucleophilic substitution reactions, where the piperidine derivative is introduced to the core structure.
Formation of the Benzohydrazide Moiety: The final step involves the condensation of the intermediate with benzohydrazide under reflux conditions, typically in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 5-Nitro-2-(4-methylpiperidin-1-yl)benzoic acid
- 3-(1-Methylpiperidin-2-yl)pyridine
Uniqueness
N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide is unique due to its specific structural features, such as the pyrido[1,2-A]pyrimidine core and the presence of both piperidine and benzohydrazide moieties
Propiedades
Fórmula molecular |
C22H23N5O2 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-[(E)-[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H23N5O2/c1-16-10-13-26(14-11-16)20-18(22(29)27-12-6-5-9-19(27)24-20)15-23-25-21(28)17-7-3-2-4-8-17/h2-9,12,15-16H,10-11,13-14H2,1H3,(H,25,28)/b23-15+ |
Clave InChI |
DDDZJGIGNIMGKX-HZHRSRAPSA-N |
SMILES isomérico |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-2-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11697603.png)
![(4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697608.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697615.png)

![(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697631.png)
![2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide](/img/structure/B11697633.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697637.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11697638.png)

![3-(2,5-Dimethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11697651.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697653.png)
